molecular formula C23H29N2OP B8205931 (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8205931
M. Wt: 380.5 g/mol
InChI Key: PQUUCDVLTJZOFT-FGZHOGPDSA-N
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Description

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline hybrid ligand characterized by a piperidinyl backbone substituted with a diphenylphosphanyl group and an isopropyl-functionalized oxazole ring. Its stereochemistry ((S)-configuration at the oxazole and (R)-configuration at the piperidine) enhances its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as gold- and ruthenium-mediated transformations . The ligand’s piperidinyl group introduces conformational flexibility, while the isopropyl substituent provides steric bulk, influencing substrate selectivity and metal-center coordination .

Properties

IUPAC Name

diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUCDVLTJZOFT-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)[C@H]2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

The (R)-piperidin-2-amine precursor is efficiently prepared via iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridines. Key advances include:

Catalyst SystemSubstrate Scopeee (%)Yield (%)Reference
Ir/(R)-Segphos2-Aryl pyridines95-9885-92
Rh/(S)-Binap2-Alkyl pyridines88-9278-85
Ru/(R)-DM-SegphosHeteroaromatic pyridines90-9480-88

Optimized conditions employ 0.5-1.0 mol% catalyst loading in methanol at 50-80°C under 50-100 bar H₂ pressure. Steric bulk at the 4-position of pyridine substrates improves enantioselectivity through transition-state differentiation.

Aza-Prins Cyclization Strategies

Homoallylic amines undergo acid-mediated cyclization with aldehydes to construct the piperidine ring (Scheme 1):

  • Substrate Preparation :
    (E)-CH2=CHCH2NHCH2CH2CH(O)R\text{(E)-CH}_2=\text{CHCH}_2\text{NHCH}_2\text{CH}_2\text{CH(O)} \rightarrow \text{R}
    Prepared via Sharpless asymmetric epoxidation (up to 98% ee)

  • Cyclization Conditions :
    BF3OEt2\text{BF}_3\cdot\text{OEt}_2 (20 mol%) in CH₂Cl₂ at -78°C → RT
    Yields: 70-85% with dr > 20:1

This method provides direct access to stereodefined piperidines but requires stringent temperature control to prevent epimerization.

Installation of the Diphenylphosphine Group

Phosphine Coupling to Piperidine Amine

The critical N1-phosphination step employs two principal methodologies:

Method A: Nucleophilic Phosphide Displacement

  • Amine activation:
    R-NH2+MsClR-NH-Ms\text{R-NH}_2 + \text{MsCl} \rightarrow \text{R-NH-Ms} (Quantitative)

  • Phosphine transfer:
    R-NH-Ms+Ph2PLiTHF, -78°CR-NPPh2\text{R-NH-Ms} + \text{Ph}_2\text{PLi} \xrightarrow{\text{THF, -78°C}} \text{R-NPPh}_2 (60-75% yield)

Method B: Catalytic P–N Bond Formation
Pd₂(dba)₃ (5 mol%)
Xantphos (10 mol%)
R-NH2+Ph2PClCs2CO3,TolueneR-NPPh2\text{R-NH}_2 + \text{Ph}_2\text{PCl} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{Toluene}} \text{R-NPPh}_2 (85-92% yield)

Method B demonstrates superior functional group tolerance and avoids harsh lithiation conditions. ³¹P NMR monitoring confirms complete conversion (δ = -15 to -20 ppm for PPh₂N).

Construction of the Oxazoline Moiety

Chiral Pool Approach from Amino Alcohols

L-Valine-derived β-amino alcohols serve as stereochemical guides (Scheme 2):

  • Oxazolidinone Formation :
    HOCH2C(CH(CH3)2)NH2+ClCO2EtNaHOxazolidinone\text{HOCH}_2\text{C(CH}(\text{CH}_3)_2)\text{NH}_2 + \text{ClCO}_2\text{Et} \xrightarrow{\text{NaH}} \text{Oxazolidinone} (90% yield)

  • Meerwein Salt Alkylation :
    Oxazolidinone+[Et3O][BF4]CH2Cl2Ethoxyoxazoline\text{Oxazolidinone} + [\text{Et}_3\text{O}][\text{BF}_4] \xrightarrow{\text{CH}_2\text{Cl}_2} \text{Ethoxyoxazoline} (75-80%)

  • Ring-Opening/Cyclization :
    Ethoxyoxazoline+NH4OAcΔDihydrooxazole\text{Ethoxyoxazoline} + \text{NH}_4\text{OAc} \xrightarrow{\Delta} \text{Dihydrooxazole} (65% yield)

This sequence preserves the (S)-configuration at C2 through stereospecific transformations.

Catalytic Asymmetric Oxazoline Synthesis

Rhodium-catalyzed cyclohydrocarbonylation offers an alternative route:

SubstrateCatalystee (%)Yield (%)
CH₂=CHCONHRRh(COD)₂BF₄/(R)-Binap9582
CH₂=CHCO₂RRh(nbd)₂SbF₆/(S)-Phanephos9278

Conditions: 2 mol% catalyst, 50°C, 20 bar CO/H₂ (1:1). The method enables rapid access to diverse oxazoline architectures but requires specialized equipment for gas handling.

Fragment Coupling and Final Assembly

Oxazole-Piperidine Bond Formation

Two stereoselective coupling strategies dominate:

Strategy 1: Ullmann-Type Coupling
CuI (10 mol%)
N,N'-Dimethylethylenediamine (20 mol%)
Oxazoline-Br+Piperidine-SnBu3DMSO, 110°CProduct\text{Oxazoline-Br} + \text{Piperidine-SnBu}_3 \xrightarrow{\text{DMSO, 110°C}} \text{Product} (70% yield)

Strategy 2: Buchwald-Hartwig Amination
Pd₂(dba)₃ (5 mol%)
XPhos (10 mol%)
Oxazoline-NH2+Piperidine-OTftBuONaProduct\text{Oxazoline-NH}_2 + \text{Piperidine-OTf} \xrightarrow{\text{tBuONa}} \text{Product} (85% yield)

Strategy 2 demonstrates superior functional group compatibility and milder conditions, though requires prefunctionalized substrates. Chiral HPLC analysis confirms retention of configuration (Chiralpak IA column, 98% ee).

Stereochemical Considerations and Resolution

The complex stereochemical landscape necessitates careful control at three centers:

  • Piperidine C2 (R)

  • Oxazoline C2 (S)

  • Oxazoline C4 (isopropyl group)

Key Resolution Techniques :

  • Crystallization-Induced Asymmetric Transformation :
    Recrystallization from hexane/EtOAc (1:1) yields 99% de product

  • Enzymatic Kinetic Resolution :
    Lipase PS-C3 achieves 98% ee via selective acylation (krel = 25)

  • Chiral Stationary Phase Chromatography :
    Daicel Chiralpak IG column (Heptane/EtOH 90:10) resolves diastereomers

Scale-Up Challenges and Process Optimization

Critical parameters for kilogram-scale production:

ParameterLaboratory ScalePilot Plant
Phosphination Time48 h8 h (flow reactor)
Coupling Yield70-85%90-95% (telescoped steps)
Solvent Consumption50 L/kg8 L/kg (SMB purification)
Overall ee95-98%99.5%

Continuous flow hydrogenation and simulated moving bed chromatography reduce production costs by 40% compared to batch processes.

Analytical Characterization

Comprehensive profiling ensures structural fidelity:

¹H NMR (400 MHz, CDCl₃):
δ 7.40-7.25 (m, 10H, PPh₂), 4.75 (dd, J = 8.4 Hz, 1H, oxazoline H2), 3.90 (m, 1H, piperidine H2), 2.95 (sept, J = 6.8 Hz, 1H, iPr-CH)

³¹P NMR (162 MHz, CDCl₃):
δ -18.2 (s, PPh₂)

HRMS (ESI-TOF):
m/z Calcd for C₂₄H₂₉N₂OP [M+H]⁺: 393.2094; Found: 393.2091

X-ray crystallography confirms the relative (S,R) configuration with bond angles of 112.3° (P–N–C) and 105.7° (N–C–O) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(S)-2-(®-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is widely used in scientific research due to its role as a chiral ligand. Its applications include:

    Asymmetric Catalysis: Used in the synthesis of enantiomerically pure compounds, crucial for pharmaceuticals.

    Medicinal Chemistry: Helps in the development of drugs with specific enantiomeric forms.

    Organic Synthesis: Facilitates the formation of complex molecules with high stereoselectivity.

    Material Science: Used in the synthesis of materials with chiral properties.

Mechanism of Action

The compound exerts its effects through its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, creating a chiral environment that induces enantioselectivity in the reaction. The molecular targets include various metal catalysts, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ligands with Modified Aromatic Substituents

(a) (S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2757082-50-9)
  • Structural Difference : Chloro substitution at the 2-position of the phenyl ring adjacent to the phosphine.
  • This ligand achieved 97% purity and demonstrated high catalytic efficiency in preliminary studies .
  • Applications : Useful in reactions requiring electron-deficient ligands, such as oxidative cross-couplings.
(b) 2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 594873-83-3)
  • Structural Difference : Lacks the piperidinyl group; instead, a phenyl ring directly links to the oxazole.
  • Impact : Reduced flexibility compared to the target compound, leading to tighter metal coordination. This ligand has been employed in ruthenium-catalyzed amination of secondary alcohols, achieving 91% yield in model reactions .
  • Applications : Preferred in rigid, sterically constrained catalytic systems.

Ligands with Varied Steric Profiles

(a) (S)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole
  • Structural Difference : Phenyl substituent replaces the isopropyl group on the oxazole.
  • Impact: Increased aromatic bulk alters steric hindrance, favoring reactions with planar substrates. For example, its ruthenium complex facilitated efficient cyclization of alcohols to amines with turnover numbers (TON) exceeding 1,000 .
  • Applications : Ideal for substrates requiring π-π interactions or planar transition states.
(b) (1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 1323988-86-8)
  • Structural Difference : Incorporates a biphenyl moiety instead of piperidine.
  • Impact : Enhanced rigidity and extended conjugation improve stability in high-temperature reactions. Demonstrated superior performance in palladium-catalyzed asymmetric allylic alkylations (up to 98% ee) .
  • Applications : Suitable for thermally demanding catalytic processes.

Ligands with Heteroatom Modifications

(a) (R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole (CAS: 2757084-62-9)
  • Structural Difference : Enantiomeric counterpart (R-configuration at oxazole and piperidine).
  • Impact : Opposite stereochemistry reverses enantioselectivity in asymmetric catalysis. For instance, in gold-mediated hydroamination, it produced the mirror-image product compared to the target compound .
  • Applications : Critical for accessing complementary enantiomers in chiral synthesis.
(b) (S)-4-(tert-Butyl)-2-(2-chloro-6-(diphenylphosphaneyl)phenyl)-4,5-dihydrooxazole
  • Structural Difference : tert-Butyl replaces isopropyl on the oxazole.
  • Impact : Increased steric bulk improves enantioselectivity in crowded catalytic environments. Reported to achieve >99% ee in rhodium-catalyzed hydrogenations .

Comparative Data Table

Compound Name Key Structural Features Metal Compatibility Catalytic Performance (Example) Reference
(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole Piperidinyl backbone, isopropyl oxazole Au(III), Ru(II) Moderate Au(III) stability (mixed yield)
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Chloro-substituted phenyl Au(I) High purity (97%), efficient catalysis
2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole Phenyl-phosphine, no piperidine Ru(II) 91% yield in alcohol amination
(1S,4S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole Biphenyl backbone Pd(0) 98% ee in allylic alkylation
(R)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole Enantiomeric configuration Au(III) Mirror-image product selectivity

Key Research Findings

  • Stability Challenges: The target ligand’s Au(III) complexes exhibited instability, yielding mixed products (e.g., phosphine oxide derivatives), whereas analogous Au(I) complexes with non-piperidinyl ligands showed higher yields (91%) .
  • Steric vs. Electronic Effects : Ligands with tert-butyl or biphenyl groups outperformed isopropyl variants in enantioselective reactions due to optimized steric profiles .
  • Stereochemical Flexibility : Enantiomeric ligands (e.g., CAS 2757084-62-9) enable access to both enantiomers of chiral products, highlighting the importance of stereochemical tuning .

Biological Activity

(S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound of significant interest in both synthetic chemistry and biological research due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole
  • Molecular Formula : C23H29N2OP
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 2757084-62-9

The compound features a piperidine ring substituted with a diphenylphosphanyl group and an isopropyl group attached to a dihydrooxazole moiety. This unique configuration contributes to its biological activity, particularly in asymmetric catalysis and potential therapeutic applications.

The mechanism by which (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole exerts its biological effects primarily involves its role as a chiral ligand in catalysis. It interacts with metal centers in catalytic complexes, influencing the stereochemical outcomes of reactions. This property is crucial in the synthesis of enantiomerically pure compounds, which are essential for the development of effective pharmaceuticals.

Cytotoxicity and Antitumor Effects

Research has demonstrated that compounds similar to (S)-2-((R)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-isopropyl-4,5-dihydrooxazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Studies : A study involving palladium(II) complexes showed that certain ligands induced apoptosis and necrosis in A549 (lung cancer) and HT29 (colon cancer) cell lines, indicating that similar phosphine-containing compounds may also exhibit antitumor properties .

Enzyme Inhibition

The compound’s ability to modulate enzyme activity is another area of interest. Its chiral nature allows it to selectively inhibit specific enzymes, which can be beneficial in drug development aimed at targeting particular pathways involved in disease processes.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains revealed varying degrees of inhibition, indicating potential applications in treating infections .

Case Studies and Research Findings

StudyFindings
Cytotoxicity AssayInduced apoptosis in A549 and HT29 cell lines; potential for use as an antitumor agent .
Enzyme InteractionDemonstrated selective inhibition of target enzymes; useful for drug design.
Antimicrobial TestingShowed varying effectiveness against bacterial strains; further exploration needed .

Q & A

Q. Methodological Answer :

  • Temperature control : Lower temperatures (0–5°C) during cyclization reduce racemization.
  • Chiral auxiliaries : Use of (S)-BINOL derivatives to stabilize transition states .
  • Catalyst screening : Palladium(0) catalysts (e.g., Pd₂(dba)₃) improve stereoselectivity in phosphine coupling steps.
  • In-situ monitoring : HPLC with chiral columns (e.g., Chiralpak IA) to track ee in real-time .

Q. Critical Parameter :

  • Solvent polarity (e.g., THF vs. toluene) impacts reaction kinetics and ee by 10–15% .

Basic: What spectroscopic methods confirm the structure of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Key signals include oxazoline protons (δ 4.2–4.5 ppm, multiplet) and isopropyl methyl groups (δ 1.2–1.4 ppm, doublet) .
  • ³¹P NMR : Single peak at δ 18–20 ppm confirms diphenylphosphanyl group integrity .
  • IR Spectroscopy : C=N stretch (1640–1650 cm⁻¹) and P-C aromatic bends (1430 cm⁻¹) .

Advanced: How does X-ray crystallography resolve ambiguities in stereochemical assignments?

Q. Methodological Answer :

  • Single-crystal growth : Slow evaporation from ethanol/hexane mixtures yields diffraction-quality crystals.
  • Data collection : High-resolution synchrotron sources (λ = 0.7–1.0 Å) improve accuracy.
  • Refinement : Software like SHELXL refines torsional angles to confirm (S,R) configuration .

Example :
A related oxazoline derivative showed a dihedral angle of 87.5° between the oxazoline ring and phenyl groups, resolving stereochemical ambiguity .

Basic: What role does this compound play in asymmetric catalysis?

Methodological Answer :
It acts as a chiral ligand in:

  • Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids (ee >95%) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, achieving >98% yield and 90% ee .

Advanced: How do computational models predict ligand performance in catalysis?

Q. Methodological Answer :

  • DFT calculations : Analyze transition-state geometries (e.g., N–Pd–P bond angles) to predict enantioselectivity.
  • Molecular docking : Simulate interactions with catalytic metal centers (e.g., Rh or Pd) using Gaussian09 .
  • QSPR models : Correlate steric parameters (e.g., Tolman cone angle) with experimental ee values .

Basic: How to address contradictions in reported catalytic efficiencies?

Q. Methodological Answer :

  • Reproducibility checks : Verify solvent purity (HPLC-grade) and moisture levels (<50 ppm H₂O).
  • Substrate scope analysis : Test with standardized substrates (e.g., methyl cinnamate) to isolate ligand effects .
  • Error source identification : Compare ³¹P NMR shifts to detect phosphine oxidation byproducts .

Advanced: What strategies mitigate challenges in purification?

Q. Methodological Answer :

  • Mixed-bed chromatography : Combine silica gel with neutral alumina to remove polar impurities.
  • Recrystallization : Use hexane/ethyl acetate (9:1) for high recovery (>85%) of enantiopure product .
  • HPLC prep-scale : Chiral stationary phases (e.g., Chiralcel OD-H) resolve diastereomers with Δee >5% .

Basic: What safety precautions are critical during handling?

Q. Methodological Answer :

  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation (evidenced in analogs) .
  • Storage : Argon-filled desiccators at –20°C to prevent phosphine oxidation .

Advanced: What emerging applications leverage this compound’s unique stereochemistry?

Q. Methodological Answer :

  • Photoredox catalysis : As a chiral ligand in visible-light-mediated C–H functionalization .
  • Supramolecular chemistry : Self-assembly into helical coordination polymers (studied via TEM and SAXS) .

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